Acétate de GHK-Cu

Vue d'ensemble

Description

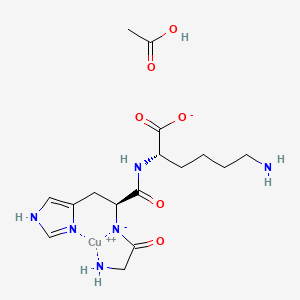

GHK-Cu acetate, also known as glycyl-L-histidyl-L-lysine copper acetate, is a naturally occurring copper complex first identified in human plasma. It is also found in saliva and urine. This compound is a small, naturally occurring tripeptide that has a high affinity for copper ions, which are critical to normal body function. GHK-Cu acetate has a variety of roles in the human body, including promoting wound healing, attracting immune cells, exhibiting antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .

Applications De Recherche Scientifique

GHK-Cu acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying metal-peptide interactions and redox chemistry.

Biology: Investigated for its role in cellular processes, including gene expression and protein synthesis.

Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory treatments, and anti-cancer therapies.

Industry: Utilized in cosmetic formulations for its skin regenerative properties and in hair care products to promote hair growth

Mécanisme D'action

Target of Action

GHK-Cu acetate, a complex of the tripeptide Gly-His-Lys and a copper (II) ion, primarily targets fibroblasts, immune cells, and endothelial cells . It plays a crucial role in wound healing, attracting immune cells, and promoting blood vessel growth . It also acts on chondrocytes within the bone, promoting bone growth and formation .

Mode of Action

GHK-Cu acetate interacts with its targets in a variety of ways. At the site of tissue injury, it acts as a potent chemoattractant for mast cells, macrophages, and other cells, promoting the release of proteins that stimulate the growth and repair of tissue . It directly acts on fibroblasts by increasing the production of mRNA and protein for collagen, elastin, proteoglycans, glycosaminoglycans, and decorin . These are all critical components in tissue repair and maintenance .

Biochemical Pathways

GHK-Cu acetate regulates multiple biochemical pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and stimulates dermatan sulfate, chondroitin sulfate, and decorin . It also stimulates the production of metalloproteases and protease inhibitors, which function to remove damaged tissue proteins .

Pharmacokinetics

It is known that ghk-cu is a naturally occurring copper complex that was first identified in human plasma but has since been found in multiple locations such as saliva and urine . This suggests that it is readily absorbed and distributed throughout the body.

Result of Action

GHK-Cu acetate has multiple biological actions. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions, lung protection and restoration of chronic obstructive pulmonary disease (COPD) fibroblasts, suppression of molecules thought to accelerate the diseases of aging such as NFκB, anti-anxiety, anti-pain and anti-aggression activities, DNA repair, and activation of cell cleansing via the proteasome system .

Action Environment

It is known that ghk-cu is released from tissues in case of an injury , suggesting that tissue damage or inflammation could influence its release and subsequent actions

Analyse Biochimique

Biochemical Properties

GHK-Cu acetate interacts with various enzymes, proteins, and other biomolecules. It enhances fibroblast proliferation, collagen production, and the release of pro-matrix metalloproteinase-2 (MMP-2) and glycosaminoglycans (GAGs) . It also increases decorin expression in rat wound tissue .

Cellular Effects

GHK-Cu acetate has profound effects on various types of cells and cellular processes. It influences cell function by enhancing collagen production, which is beneficial for the skin and for quicker wound healing . It also stimulates the growth of epidermal basal cells .

Molecular Mechanism

GHK-Cu acetate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates the synthesis of collagen and glycosaminoglycans, essential components of the connective tissue .

Temporal Effects in Laboratory Settings

Over time, GHK-Cu acetate has shown to enhance collagen production, which is beneficial for the skin and for quicker wound healing

Dosage Effects in Animal Models

The effects of GHK-Cu acetate vary with different dosages in animal models

Metabolic Pathways

GHK-Cu acetate is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

GHK-Cu acetate is transported and distributed within cells and tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GHK-Cu acetate involves the formation of the tripeptide glycyl-L-histidyl-L-lysine, followed by the complexation with copper ions. The tripeptide can be synthesized using standard solid-phase peptide synthesis techniques. The copper complex is then formed by reacting the tripeptide with copper acetate in an aqueous solution under controlled pH conditions .

Industrial Production Methods

Industrial production of GHK-Cu acetate typically involves large-scale peptide synthesis followed by copper complexation. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications, including cosmetics and pharmaceuticals .

Analyse Des Réactions Chimiques

Types of Reactions

GHK-Cu acetate undergoes several types of chemical reactions, including:

Oxidation: GHK-Cu acetate can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Reduction: The copper ion in GHK-Cu acetate can participate in redox reactions, cycling between Cu(II) and Cu(I) states.

Substitution: The peptide can undergo substitution reactions where the copper ion is replaced by other metal ions

Common Reagents and Conditions

Common reagents used in reactions involving GHK-Cu acetate include oxidizing agents like hydrogen peroxide, reducing agents like ascorbic acid, and various metal salts for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptide products, while reduction can result in the reduced form of the copper complex .

Comparaison Avec Des Composés Similaires

GHK-Cu acetate is often compared with other copper peptides and tripeptides, such as:

Matrixyl® 3000: Another peptide used in cosmetic formulations for its anti-aging properties.

BPC-157: A peptide known for its regenerative and wound-healing properties.

TB-500: A peptide that promotes tissue repair and regeneration.

Ipamorelin: A peptide that stimulates growth hormone release and has regenerative properties.

Tesamorelin: A peptide used for its effects on body composition and metabolism.

GHK-Cu acetate is unique in its ability to modulate a wide range of biological processes, making it a versatile compound for various applications.

Activité Biologique

GHK-Cu acetate, a naturally occurring tripeptide copper complex, has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological mechanisms, therapeutic applications, and clinical findings associated with GHK-Cu acetate, synthesizing data from various studies to provide a comprehensive overview.

Overview of GHK-Cu Acetate

Chemical Structure and Properties

- GHK (glycyl-L-histidyl-L-lysine) is a tripeptide that forms a complex with copper ions (Cu²⁺), resulting in GHK-Cu.

- The binding of copper enhances the peptide's stability and biological activity, allowing it to modulate various physiological processes.

Biological Functions

GHK-Cu exhibits a wide range of biological activities, including:

- Wound Healing : Accelerates the healing of skin and other tissues.

- Anti-inflammatory Effects : Reduces inflammation by modulating cytokine production.

- Antioxidant Activity : Protects cells from oxidative stress.

- Gene Regulation : Modulates gene expression involved in tissue repair and regeneration.

GHK-Cu's biological effects are mediated through several mechanisms:

- Gene Expression Modulation :

- Cell Signaling Pathways :

- Stimulation of Collagen Production :

Wound Healing

Numerous studies have demonstrated the efficacy of GHK-Cu in enhancing wound healing:

- In animal models, GHK-Cu significantly accelerated the healing of diabetic ulcers and ischemic wounds by reducing inflammation and promoting collagen deposition .

- A study on rats showed that GHK-Cu improved graft healing post-anterior cruciate ligament reconstruction (ACLR), indicating its potential in orthopedic applications .

Skin Regeneration

GHK-Cu is widely used in cosmetic formulations due to its skin rejuvenating properties:

- Clinical trials have shown improvements in skin elasticity and reduction in wrinkles among older women treated with GHK-Cu .

- Its ability to stimulate glycosaminoglycan synthesis contributes to improved skin hydration and texture .

Anti-Aging Effects

The peptide's regenerative capabilities extend to anti-aging applications:

- GHK-Cu has been found to reverse gene expression profiles associated with aging and chronic diseases like COPD, suggesting its role in promoting healthier aging processes .

Case Studies

Safety Profile

GHK-Cu has been shown to possess a favorable safety profile:

Propriétés

IUPAC Name |

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHSRSQDMJJFH-ULEGLUPFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26CuN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.